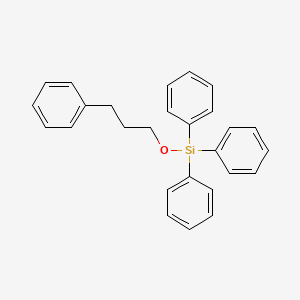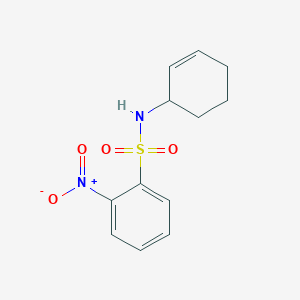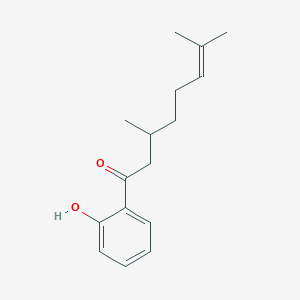
1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dimethyloctenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one typically involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in the synthesis include catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenone chain can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated hydrocarbons.
- Substitution products vary depending on the substituent introduced .
Applications De Recherche Scientifique
1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The double bond in the octenone chain can undergo electrophilic addition reactions, further modulating its activity .
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyphenyl)ethan-1-one
- 2-(2-Hydroxyphenyl)acetic acid
- 2-(2-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness: 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a dimethyloctenone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
646522-96-5 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-3,7-dimethyloct-6-en-1-one |
InChI |
InChI=1S/C16H22O2/c1-12(2)7-6-8-13(3)11-16(18)14-9-4-5-10-15(14)17/h4-5,7,9-10,13,17H,6,8,11H2,1-3H3 |
Clé InChI |
NFYUWBKQXAMGHA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)

![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
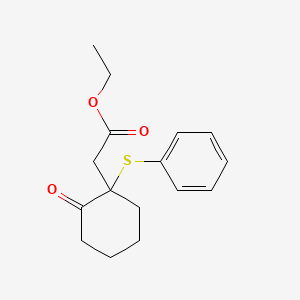
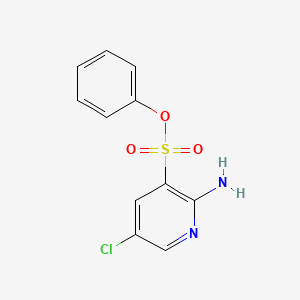
![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
